molecular formula C26H20ClFN4O2 B3403870 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1185052-19-0

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B3403870
CAS No.: 1185052-19-0
M. Wt: 474.9
InChI Key: QWZSBBUOYPQQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Precursors: : Typically, synthesis involves starting materials such as benzyl derivatives, pyrimidoindole compounds, and acetamides.

  • Reaction Steps

    • Formation of the Core Structure: : The core pyrimidoindole structure is often synthesized through cyclization reactions involving intermediates like amino acids or nitro compounds.

    • Functional Group Introductions: : Specific functional groups (benzyl, methyl, oxo, chloro, and fluoro groups) are introduced through substitution or addition reactions.

  • Reaction Conditions: : Typical reaction conditions may involve specific catalysts (e.g., palladium for hydrogenation), solvents (e.g., dimethylformamide), and temperature control (ranging from -20°C to reflux conditions).

Industrial Production Methods

Industrial production may adapt the laboratory synthesis route with optimizations for scale, cost-efficiency, and yield. This often involves:

  • Batch Processing: : Stepwise synthesis with strict control over reaction parameters.

  • Flow Chemistry: : Continuous flow systems to enhance reaction efficiency and scalability.

  • Purification: : Methods such as crystallization, chromatography, and recrystallization to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions, potentially affecting the oxo and methyl groups.

  • Reduction: : Reduction reactions may target the nitro groups if present in intermediates.

  • Substitution: : Both aromatic and nucleophilic substitutions can occur, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂.

  • Reduction Reagents: : H₂, NaBH₄.

  • Substitution Reagents: : Nucleophiles like amines or thiols, under conditions such as room temperature to mild heating.

Major Products Formed

  • Substituted Derivatives: : Compounds with altered functional groups based on the nature of the substitution reactions.

  • Oxidized/Reduced Compounds: : Different oxidation states or addition/removal of specific functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic cycles for organic transformations.

  • Synthetic Intermediates: : Precursor for more complex molecules in organic synthesis.

Biology

  • Molecular Probes: : As a fluorescent marker or in binding studies due to its unique structure.

  • Enzyme Inhibitors:

Medicine

  • Drug Development: : Investigated for potential therapeutic effects, particularly in oncology due to its complex structure and possible bioactivity.

  • Pharmacokinetics: : Studies on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Industry

  • Material Science: : Applications in the development of new materials with unique properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism of action for this compound is largely dependent on its interaction with specific molecular targets:

  • Binding Interactions: : The compound's structure allows it to bind to proteins, nucleic acids, or other biological macromolecules.

  • Pathways Involved: : Inhibition of certain enzyme pathways, signaling cascades, or modulation of receptor activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(phenyl)acetamide

  • 2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylphenyl)acetamide

Unique Features

  • Functional Groups: : The presence of chloro and fluoro substituents in the compound enhances its chemical reactivity and potential interactions.

  • Structural Complexity: : The pyrimidoindole core coupled with diverse functional groups makes it unique among its analogs.

Given its multifaceted nature, this compound opens avenues for various applications and further exploration in scientific research.

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-21-9-8-18(27)12-20(21)28/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSBBUOYPQQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.